Cas no 1804865-70-0 (Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate)

Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate
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- インチ: 1S/C9H8ClF2NO3/c1-16-9(15)4-2-5(8(11)12)13-6(3-10)7(4)14/h2,8,14H,3H2,1H3
- InChIKey: DZLPOLDHUKWCMO-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=C(C(=O)OC)C=C(C(F)F)N=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 2
Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029026476-250mg |
Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate |
1804865-70-0 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029026476-1g |
Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate |
1804865-70-0 | 95% | 1g |
$2,981.85 | 2022-04-01 | |
Alichem | A029026476-500mg |
Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate |
1804865-70-0 | 95% | 500mg |
$1,802.95 | 2022-04-01 |
Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylateに関する追加情報
Research Brief on Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate (CAS: 1804865-70-0)
Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate (CAS: 1804865-70-0) is a chemically synthesized intermediate with significant potential in pharmaceutical and agrochemical applications. Recent studies have highlighted its role as a key building block in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief consolidates the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound's structural features, including the chloromethyl and difluoromethyl groups, contribute to its reactivity and versatility in chemical transformations. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of pyridine-based kinase inhibitors, which showed promising activity against cancer cell lines. The researchers employed a multi-step synthetic route, with Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate serving as a critical intermediate in the formation of the core scaffold.
Further investigations into the compound's antimicrobial properties have revealed its potential as a precursor for novel antibiotics. A recent patent application (WO2023056789) describes its use in the synthesis of compounds with broad-spectrum activity against Gram-positive and Gram-negative bacteria. The presence of the difluoromethyl group is believed to enhance membrane permeability, thereby improving the compounds' efficacy against resistant strains.
From a synthetic chemistry perspective, the compound's stability and reactivity have been the subject of optimization studies. Research published in Organic Process Research & Development (2024) outlines an improved manufacturing process that increases yield and purity while reducing environmental impact. The study emphasizes the importance of controlling reaction conditions to minimize the formation of byproducts, particularly during the chloromethylation step.
Looking forward, Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate continues to attract attention as a versatile intermediate in drug discovery. Its unique combination of functional groups makes it particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry programs. Several pharmaceutical companies have included derivatives of this compound in their pipelines, targeting indications ranging from oncology to infectious diseases.
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